Ammonium perrhenate

Description

Properties

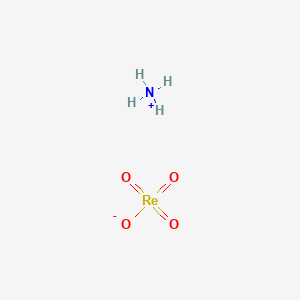

IUPAC Name |

azanium;oxido(trioxo)rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.4O.Re/h1H3;;;;;/q;;;;-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJYZCWLNWENHS-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[O-][Re](=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4NO4Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14333-24-5 (Parent) | |

| Record name | Rhenate (ReO41-), ammonium (1:1), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

268.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Acros Organics MSDS] | |

| Record name | Ammonium perrhenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13598-65-7 | |

| Record name | Rhenate (ReO41-), ammonium (1:1), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenate (ReO41-), ammonium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium perrhenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Decomposition of Ammonium Perrhenate

This compound (APR, NH₄ReO₄) is a critical precursor material in the production of high-purity rhenium metal and its oxides, which are essential components in high-temperature superalloys and catalysts. Understanding the mechanism of its thermal decomposition is paramount for controlling the purity, morphology, and properties of the final rhenium-based products. This guide provides a detailed overview of the decomposition pathways, quantitative data from thermal analysis, and the experimental protocols used for its investigation.

Core Decomposition Mechanisms

The thermal decomposition of this compound is a multi-step process whose final products are highly dependent on the surrounding atmosphere. The process generally initiates with the sublimation and decomposition of APR into gaseous products, followed by a series of reduction and disproportionation reactions of intermediate rhenium oxides.

Decomposition in an Inert Atmosphere (e.g., Argon)

In an inert environment, the decomposition begins at approximately 250-365°C.[1][2] The primary reaction involves the breakdown of this compound into dirhenium heptoxide (Re₂O₇), ammonia (NH₃), and water (H₂O).[1][3][4]

Equation 1: Initial Decomposition 2NH₄ReO₄(s) → Re₂O₇(g) + 2NH₃(g) + H₂O(g)

The volatile Re₂O₇ can be subsequently reduced by the ammonia produced during the initial decomposition to form lower valence rhenium oxides.[4] The process continues with further reduction, ultimately yielding rhenium dioxide (ReO₂) at around 400°C.[5][6] At higher temperatures in a sealed system, further decomposition can occur. For instance, when heated in a sealed tube at 500°C, APR decomposes directly to rhenium dioxide, nitrogen, and water.[2]

Equation 2: Sealed Tube Decomposition 2NH₄ReO₄(s) → 2ReO₂(s) + N₂(g) + 4H₂O(g)

The overall pathway involves a sequence of rhenium oxides, including Re₂O₇, ReO₃, and ReO₂.[5]

Decomposition in a Reducing Atmosphere (e.g., Hydrogen)

In the presence of a reducing agent like hydrogen, the decomposition pathway is directed towards the formation of pure rhenium metal. This process is central to industrial rhenium powder production.[7] The mechanism follows a sequential reduction of rhenium oxides.

-

Initial Decomposition: Similar to the inert atmosphere, APR first decomposes to Re₂O₇.[7]

-

Stepwise Reduction: The Re₂O₇ is then progressively reduced by hydrogen to ReO₃, then to ReO₂, and finally to metallic rhenium (Re).[7]

-

Disproportionation: An important competing reaction is the disproportionation of ReO₃ at high temperatures (around 350-400°C) to form ReO₂ and Re₂O₇, which can add complexity to the process.[7]

The sequence of reactions can be summarized as follows:

-

2NH₄ReO₄(s) → Re₂O₇(g) + 2NH₃(g) + H₂O(g)

-

Re₂O₇(g) + H₂(g) → 2ReO₃(s) + H₂O(g)

-

2ReO₃(s) + H₂(g) → Re₂O₅(s) + H₂O(g) (Intermediate step)

-

ReO₃(s) + H₂(g) → ReO₂(s) + H₂O(g)

-

ReO₂(s) + 2H₂(g) → Re(s) + 2H₂O(g)

A significant endothermic peak observed between 350 to 400°C in differential thermal analysis (DTA) corresponds to the disproportionation of ReO₃.[7]

Equation 3: Disproportionation of ReO₃ 3ReO₃(s) → Re₂O₇(g) + ReO₂(s)[7]

Quantitative Data Presentation

Thermal analysis techniques provide critical quantitative data on the decomposition process. The following tables summarize key findings from thermogravimetric (TGA), differential scanning calorimetry (DSC), and differential thermal analysis (DTA) studies.

| Parameter | Atmosphere | Temperature (°C) | Observation | Reference |

| Initial Decomposition | Inert / Air | ~365 | Decomposition into Re₂O₇, NH₃, and H₂O. | [1][3] |

| Onset of Decomposition | Not specified | 250 | Formation of volatile Re₂O₇ begins. | [2] |

| Intermediate Formation | Argon | ~400 | Formation of ReO₂ with ~10% mass loss. | [5][6] |

| Final Decomposition | Sealed Tube | 500 | Decomposition to ReO₂, N₂, and H₂O. | [2] |

| ReO₃ Disproportionation | Not specified | 350 - 400 | Endothermic peak observed in DTA. | [7] |

Table 1: Key Decomposition Temperatures and Events for this compound.

| Technique | Atmosphere | Heating Rate | Key Findings | Reference |

| TGA/DSC | Argon | Not specified | Double-stage decomposition observed. | [5][6] |

| TGA | Argon | Various | Formation of ReO₂ at ~400°C. | [5][6] |

| DTA | Not specified | Not specified | Endothermic peak at 350-400°C (ReO₃ disproportionation). | [7] |

| Hydrogen Reduction | Hydrogen | 10 °C/min | Complete reduction to Re metal achieved at 700°C. | [7] |

Table 2: Summary of Thermal Analysis Data.

Experimental Protocols

The investigation of this compound's thermal decomposition relies on a suite of analytical techniques.

Simultaneous Thermal Analysis (TGA/DSC/DTA)

This is the most common method for studying the decomposition mechanism.

-

Objective: To simultaneously measure mass loss (TGA) and heat flow (DSC/DTA) as a function of temperature.

-

Methodology:

-

A small sample of this compound (typically a few milligrams) is placed in a crucible (e.g., alumina or platinum).

-

The crucible is placed in a furnace within the TGA/DSC instrument.

-

The furnace is heated at a controlled linear rate (e.g., 10 °C/min) up to a final temperature (e.g., 700-900°C).[7]

-

A purge gas (either inert like argon or reactive like hydrogen) is flowed through the furnace at a constant rate (e.g., 500 mL/min for hydrogen reduction).[7]

-

The instrument records the sample's mass and the differential heat flow between the sample and a reference as a function of temperature.

-

-

Data Analysis: The resulting thermogram reveals temperatures of decomposition, mass loss percentages corresponding to specific reactions, and whether reactions are exothermic or endothermic.

Characterization of Solid Products

-

Objective: To identify the crystalline phases of the solid residues after decomposition at various temperatures.

-

Methodology (Powder X-ray Diffraction - PXRD):

-

The decomposition experiment (e.g., in a tube furnace under a controlled atmosphere) is stopped at a desired temperature.

-

The solid residue is cooled to room temperature.

-

The sample is analyzed using a powder X-ray diffractometer.

-

The resulting diffraction pattern is compared to reference patterns (e.g., from the PDF database) to identify the crystalline species present, such as NH₄ReO₄, ReO₂, or Re metal.[5]

-

Analysis of Gaseous Products

-

Objective: To identify the gaseous species evolved during decomposition.

-

Methodology (TGA coupled with Mass Spectrometry - TGA-MS):

-

A TGA experiment is conducted as described above.

-

The off-gas from the TGA furnace is transferred via a heated capillary tube directly into the ion source of a mass spectrometer.

-

The mass spectrometer continuously records the mass-to-charge ratio of the evolved gases, allowing for the identification of species like H₂O (m/z 18), NH₃ (m/z 17), and N₂ (m/z 28) and correlating their evolution with specific mass loss events.[4]

-

Mandatory Visualizations

Decomposition Pathways

Caption: Decomposition pathways of NH₄ReO₄ in inert and reducing atmospheres.

Experimental Workflow

Caption: General experimental workflow for studying APR thermal decomposition.

References

- 1. This compound | Höganäs [hoganas.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. rhenium.com [rhenium.com]

- 4. This compound | High-Purity Reagent Supplier [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reaction Mechanism and Process Control of Hydrogen Reduction of this compound [mdpi.com]

Solubility of ammonium perrhenate in organic solvents

An In-Depth Technical Guide to the Solubility of Ammonium Perrhenate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this compound, which is crucial for processes such as catalyst preparation, synthesis of rhenium-based materials, and potential pharmaceutical applications. This document outlines the known solubility in various organic solvents, details the experimental protocols for solubility determination, and provides a logical workflow for assessing solubility.

Introduction to this compound

This compound (NH₄ReO₄) is a white, crystalline salt that serves as a primary commercial source of rhenium.[1] It is known to be soluble in water and ethanol, and only slightly soluble in ammonium chloride solutions.[1][2] Its solubility is a critical parameter in various applications, including the manufacturing of catalysts for the petroleum industry and as a precursor for pure rhenium metal and its alloys.

Solubility of this compound in Organic Solvents

While the solubility of this compound in water is well-documented, quantitative data for its solubility in a wide range of organic solvents is less readily available in the public domain. General observations indicate that its solubility is influenced by the polarity of the solvent.

Table 1: Quantitative and Qualitative Solubility of this compound in Various Solvents

| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Protic Solvents | Water | 20 | 6.2 | [2][3] |

| 40 | 12.0 | [2] | ||

| 60 | 20.7 | [2] | ||

| 80 | 32.3 | [2] | ||

| Ethanol | - | Soluble | [2] | |

| Methanol | - | Data not available | ||

| Aprotic Polar Solvents | Acetone | - | Data not available | |

| Tetrahydrofuran (THF) | - | Data not available | ||

| Acetonitrile | - | Data not available | ||

| Dimethylformamide (DMF) | - | Data not available | ||

| Dimethyl Sulfoxide (DMSO) | - | Data not available | ||

| Aprotic Nonpolar Solvents | Toluene | - | Data not available | |

| n-Hexane | - | Data not available |

Note: The table above will be updated as more quantitative data becomes available.

Factors Influencing Solubility

The solubility of an inorganic salt like this compound in organic solvents is governed by several factors:

-

Solvent Polarity: Polar solvents are generally more effective at dissolving ionic compounds. The polarity of the solvent, often quantified by its dielectric constant, plays a significant role in its ability to solvate the ammonium (NH₄⁺) and perrhenate (ReO₄⁻) ions.

-

Hydrogen Bonding: Protic solvents, such as alcohols, can form hydrogen bonds with the oxygen atoms of the perrhenate anion, which can enhance solubility.

-

Temperature: The solubility of most solids, including this compound, generally increases with temperature. This is because the dissolution process is often endothermic.[4]

-

Presence of Other Solutes: The presence of other salts or solutes can influence the solubility through common ion effects or changes in the overall properties of the solution.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and scientific research. The following are standard methodologies for measuring the solubility of a solid in a liquid solvent.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a common and reliable technique for determining equilibrium solubility.[5]

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed, thermostatically controlled vessel.

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, depending on the solvent and the solute.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. The saturated solution is then carefully separated from the solid phase, typically by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

Analysis: A precisely measured aliquot of the clear, saturated solution is taken for analysis to determine the concentration of the dissolved this compound.

Gravimetric Analysis

Gravimetric analysis is a straightforward and widely used method for determining the concentration of a non-volatile solute in a solution.[6][7]

Methodology:

-

Sample Collection: A known mass or volume of the saturated solution, obtained from the isothermal saturation method, is transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is carefully evaporated from the solution. This is typically done in a drying oven at a temperature below the decomposition temperature of this compound (decomposition starts around 365 °C).

-

Drying to a Constant Mass: The solid residue is dried to a constant mass in the oven. This ensures that all the solvent has been removed.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial mass of the container from the final mass of the container with the dried residue. The solubility can then be expressed as grams of solute per 100 grams of solvent.

Analytical Methods for Concentration Determination

For more precise measurements or for solvents in which gravimetric analysis is not suitable, various analytical techniques can be employed to determine the concentration of perrhenate in the saturated solution. These methods include:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A highly sensitive technique for determining the concentration of rhenium.

-

UV-Visible Spectrophotometry: This method can be used if the perrhenate ion or a complex it forms has a distinct absorbance at a specific wavelength.

-

Ion Chromatography: This technique can separate and quantify the perrhenate anion.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Workflow for Isothermal Saturation Method.

Caption: Workflow for Gravimetric Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Distributor & Supplier | CAS 13598-65-7 | Todini Chemicals [todini.com]

- 4. Investigations of the Density and Solubility of this compound and Potassium Perrhenate Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

A Guide to the Synthesis of High-Purity Ammonium Perrhenate for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of high-purity ammonium perrhenate (APR), a critical precursor material in various research and development applications, including catalysis and the production of rhenium-based alloys and radiopharmaceuticals. This document details established methodologies, presents quantitative data for process optimization, and offers visual representations of experimental workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound (NH₄ReO₄) is the most common and commercially significant rhenium compound.[1][2] Its high purity is paramount for applications in catalysis, where it is used to produce platinum-rhenium catalysts for high-octane gasoline production, and as a precursor for manufacturing rhenium metal powder for high-temperature superalloys used in aerospace.[3][4] In research, high-purity APR is essential for developing novel materials and for studies where trace impurities could significantly impact experimental outcomes.

This guide focuses on methods to produce APR with purities exceeding 99.9%, suitable for demanding research environments. The primary challenge in producing high-purity APR lies in the effective removal of various metallic and non-metallic impurities often associated with the raw rhenium sources.[5]

Synthesis and Purification Strategies

The production of high-purity this compound typically involves a multi-step process that begins with the extraction of rhenium from various sources, followed by one or more purification stages. The most common starting materials for APR synthesis are derived from the flue gases of molybdenum and copper smelters.[5] Alternatively, for laboratory-scale synthesis, rhenium metal or its oxides can be used as the starting material.[1]

The principal purification techniques employed include:

-

Solvent Extraction: This method is used to selectively separate rhenium from impurity elements in an aqueous solution into an organic phase.

-

Ion Exchange: Cation and anion exchange resins are utilized to remove specific ionic impurities.[6]

-

Chemical Precipitation: This technique is often used for the initial enrichment of rhenium from dilute solutions.[5]

-

Recrystallization: A final polishing step to enhance purity and control crystal size.[7]

The selection and combination of these methods depend on the initial purity of the rhenium source and the desired final purity of the this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis and purification of high-purity this compound.

Synthesis of Crude this compound from Perrhenic Acid

This protocol describes the synthesis of APR from a commercially available or self-prepared perrhenic acid (HReO₄) solution.

Methodology:

-

Neutralization: Start with a known concentration of perrhenic acid solution in a beaker. While stirring continuously, slowly add a stoichiometric amount of high-purity aqueous ammonia (e.g., 25% solution) to neutralize the acid. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 40°C. The target pH for the final solution should be between 6.5 and 7.0.[5]

-

Crystallization: Gently heat the neutralized solution to approximately 80-90°C to concentrate it and induce crystallization upon cooling. Avoid boiling to prevent the decomposition of the ammonium salt.

-

Cooling and Filtration: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal precipitation. Collect the this compound crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities, followed by a wash with ethanol to facilitate drying.

-

Drying: Dry the crystals in a vacuum oven at a temperature below 80°C to obtain the crude this compound.

Purification by Recrystallization

Recrystallization is a powerful technique to improve the purity of the crude APR.[7]

Methodology:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water (approximately 80-90°C) to create a saturated solution.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, which promotes the formation of larger, purer crystals. Further cooling in an ice bath can increase the yield.

-

Filtration and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold deionized water and then ethanol.

-

Drying: Dry the purified this compound crystals in a vacuum oven. For achieving very high purity, this recrystallization process can be repeated multiple times.[8]

Purification by Ion Exchange

Ion exchange is particularly effective for removing cationic impurities like potassium (K⁺), sodium (Na⁺), and various divalent metals.[9]

Methodology:

-

Resin Preparation: Pack a chromatography column with a strongly acidic cation exchange resin (e.g., C160) in its protonated (H⁺) form.[10] Condition the resin by passing a dilute acid solution (e.g., 1 M HCl) followed by deionized water until the eluate is neutral.

-

Solution Preparation: Prepare an aqueous solution of the crude this compound.

-

Ion Exchange Process: Pass the APR solution through the prepared ion exchange column at a controlled flow rate (typically 1-2 bed volumes per hour).[5] Cationic impurities will be retained by the resin, while the this compound passes through.

-

Collection and Crystallization: Collect the purified eluate. Concentrate the solution by gentle heating and then crystallize the high-purity this compound as described in the recrystallization protocol.

-

Resin Regeneration: The cation exchange resin can be regenerated by washing with a strong acid solution to remove the bound impurity cations.[10]

Data Presentation

The following tables summarize typical purity levels and impurity concentrations for this compound.

Table 1: Typical Specifications for High-Purity this compound

| Parameter | Specification |

| Rhenium (Re) Content | ≥ 69.4% |

| Purity | 99.9% to 99.999% (metals basis)[11] |

| Appearance | White crystalline powder[12] |

Table 2: Maximum Impurity Concentrations in Different Grades of this compound (in ppm)

| Impurity | Catalyst Grade (AR-0)[12] | Basic Grade (AR-1)[12] | High-Purity Research Grade[10] |

| Aluminum (Al) | 5 | 20 | < 5 |

| Iron (Fe) | 5 | 10 | < 5 |

| Potassium (K) | 50 | 100 | < 10 |

| Calcium (Ca) | 10 | 30 | < 5 |

| Silicon (Si) | 10 | 20 | < 5 |

| Magnesium (Mg) | 2 | 20 | < 5 |

| Manganese (Mn) | 1 | 20 | < 5 |

| Copper (Cu) | 0.5 | 10 | < 5 |

| Molybdenum (Mo) | 5 | 100 | < 5 |

| Sodium (Na) | 10 | 20 | < 5 |

| Nickel (Ni) | 2 | 20 | < 5 |

| Sulfur (S) | 20 | 50 | - |

| Phosphorus (P) | 10 | 10 | - |

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and purification processes described in this guide.

Caption: Workflow for the synthesis of crude this compound.

Caption: Purification workflows for this compound.

Conclusion

The synthesis of high-purity this compound is a critical capability for advanced research and development. By employing a combination of synthesis from a suitable precursor followed by rigorous purification techniques such as recrystallization and ion exchange, researchers can obtain APR with the required purity for their specific applications. The experimental protocols and workflows detailed in this guide provide a solid foundation for the successful laboratory-scale production of this essential rhenium compound. Careful control of experimental parameters and the use of high-purity reagents are crucial for achieving the desired product quality.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 3. This compound | Höganäs [hoganas.com]

- 4. americanelements.com [americanelements.com]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. US2876065A - Process for producing pure this compound and other rhenium compounds - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound, crystals, 5 grams – ~ 99.9% purity [smart-elements.com]

- 12. MBR Metals [mbrmetals.com]

Ammonium Perrhenate: A Precursor for High-Purity Rhenium Metal

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ammonium perrhenate (APR, NH₄ReO₄) is the primary precursor for the production of high-purity rhenium metal powder, a critical component in high-performance superalloys, catalysts, and specialty electronic applications. The most prevalent method for converting APR to metallic rhenium is through hydrogen reduction, a process that involves the thermal decomposition of APR and subsequent reduction of rhenium oxides in a controlled hydrogen atmosphere. This guide provides a comprehensive overview of the process, detailing experimental protocols, quantitative data, and the underlying chemical transformations.

Process Overview and Chemical Principles

The hydrogen reduction of this compound is a gas-solid reaction that can be performed in either a single or a two-stage process. The overall chemical reaction is as follows:

2NH₄ReO₄(s) + 7H₂(g) → 2Re(s) + 2NH₃(g) + 8H₂O(g)

The process begins with the thermal decomposition of this compound. As the temperature increases, APR decomposes into various rhenium oxides, primarily dirhenium heptoxide (Re₂O₇), rhenium trioxide (ReO₃), and rhenium dioxide (ReO₂).[1] These oxides are then sequentially reduced by hydrogen to metallic rhenium.

A critical aspect of the process is managing the intermediate reactions. For instance, ReO₃ can undergo disproportionation at elevated temperatures to form ReO₂ and Re₂O₇, which can affect the reduction rate and the morphology of the final rhenium powder.[1] The purity of the final rhenium powder is highly dependent on the purity of the initial this compound.[2]

Experimental Protocols

Two primary protocols for the hydrogen reduction of this compound are prevalent: a two-stage reduction and a single-stage reduction.

Two-Stage Hydrogen Reduction Protocol

This is the most common industrial method, allowing for better control over the decomposition and reduction steps.

Methodology:

-

Sample Preparation: this compound powder is placed in a suitable container, such as a molybdenum or nickel-molybdenum alloy boat, forming a thin layer (typically 6-8 mm).[3]

-

Furnace Loading: The boat is placed inside a tube furnace.

-

Purging: The furnace is purged with an inert gas, such as argon, to remove any residual air and moisture.

-

First Stage Reduction (Calcination): The furnace temperature is raised to 350-370°C in a counter-current flow of hydrogen.[3] This stage primarily focuses on the decomposition of APR to rhenium dioxide (ReO₂). The residence time in this stage is typically 1-2 hours.[3]

-

Second Stage Reduction: The temperature is then increased to 950-970°C to achieve the final reduction to metallic rhenium.[3] This high-temperature step ensures the complete removal of oxygen. The duration of this stage is also typically 1-2 hours.[3]

-

Cooling: After the reduction is complete, the furnace is cooled to room temperature under a continued hydrogen or inert gas flow to prevent re-oxidation of the fine rhenium powder.

-

Passivation (Optional): The resulting rhenium powder may be passivated in a controlled atmosphere of nitrogen containing a small amount of oxygen to form a thin, stable oxide layer on the particle surface, preventing rapid oxidation upon exposure to air.

Single-Stage Hydrogen Reduction Protocol

This method offers a more streamlined process, though it may require more precise control of the process parameters.

Methodology:

-

Sample Preparation: this compound powder is placed in a boat as described in the two-stage protocol.

-

Furnace Loading and Purging: The boat is loaded into a tube furnace, which is then purged with argon.

-

Heating and Reduction: The furnace is heated to 200°C in an argon atmosphere.[3] Subsequently, the argon is replaced with a counter-current flow of dry hydrogen, and the temperature is raised to and maintained at 300-330°C.[3] This temperature range is sufficient for the complete decomposition of APR and the reduction of the resulting oxides to fine-grained rhenium metal.[3]

-

Cooling: The furnace is cooled under a hydrogen or inert gas atmosphere.

Quantitative Data

The following tables summarize key quantitative data from various studies on the hydrogen reduction of this compound.

Table 1: Process Parameters for Hydrogen Reduction of this compound

| Parameter | Two-Stage Process | Single-Stage Process | Source(s) |

| First Stage Temperature | 350-370°C | N/A | [3] |

| Second Stage Temperature | 950-970°C | N/A | [3] |

| Single Stage Temperature | N/A | 300-330°C | [3] |

| Alternative Single Stage Temp. | N/A | 700°C | [2] |

| Residence Time (per stage) | 1-2 hours | 3 hours (at 700°C) | [2][3] |

| Hydrogen Flow Rate | Not Specified | 500 mL/min (for 60g APR) | [2] |

| Heating Rate | Not Specified | 10°C/min | [2] |

Table 2: Properties of Rhenium Powder Produced from this compound

| Property | Value | Conditions | Source(s) |

| Purity | Up to 99.99% | High-purity (99.99%) APR precursor | [2] |

| Particle Size (D₅₀) | 19.74 µm | Recrystallized APR, reduced at 700°C for 3h | [2] |

| Particle Size (grain size) | 2-3 µm | Single-stage reduction at 300-330°C | [3] |

| Particle Size | < 2.5 µm | High-purity APR precursor | [2] |

| Pressed Ingot Density | 20.106 g/cm³ | From 19.74 µm powder | [2] |

| Theoretical Density | 21.04 g/cm³ | N/A | [2] |

Process Visualization

The following diagrams illustrate the chemical pathways and a general experimental workflow for the production of rhenium metal from this compound.

References

The Evolving Role of Ammonium Perrhenate in Catalysis: A Technical Primer

An in-depth exploration of the catalytic applications of ammonium perrhenate, offering insights for researchers, scientists, and professionals in drug development.

This compound (NH₄ReO₄), a versatile and soluble source of the rare transition metal rhenium, is a critical precursor in the synthesis of a diverse range of catalysts and advanced materials.[1] Its utility spans from the production of high-purity rhenium powders for superalloys to the development of sophisticated catalysts for organic transformations. This technical guide delves into the exploratory studies of this compound in novel catalytic reactions, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Rhenium Powder Production via Hydrogen Reduction

The production of rhenium powder through the hydrogen reduction of this compound is a cornerstone industrial process.[2] The characteristics of the resulting rhenium powder, such as particle size and distribution, are critical for its subsequent applications, particularly in the manufacturing of high-density rhenium ingots for superalloys.[2]

Quantitative Data on Hydrogen Reduction

The efficiency of the hydrogen reduction process and the properties of the final rhenium powder are influenced by various experimental parameters. The following table summarizes key quantitative data from studies on this process.

| Parameter | Value | Reference |

| Purity of this compound | 99.99% (Re ≥ 69.4%) | [2] |

| Reduction Temperature Range | 300–900 °C | [2] |

| Optimal Reduction Temperature | 700 °C | [2] |

| Reduction Time | 3 hours | [2] |

| Hydrogen Flow Rate | 500 mL/min | [2] |

| Heating Rate | 10 °C/min | [2] |

| D₅₀ of Rhenium Powder | 19.74 µm | [2] |

| Specific Surface Area | 163.70 m²/kg | [2] |

| Density of Pressed Rhenium Ingot | 20.106 g/cm³ | [2] |

| Theoretical Density of Rhenium | 21.04 g/cm³ | [2] |

Experimental Protocol: Hydrogen Reduction of this compound

The following protocol details the experimental steps for the hydrogen reduction of this compound to produce rhenium powder.[2]

-

Preparation of Saturated Solution: A saturated solution of this compound (99.99%) is prepared at room temperature (~25 °C) using deionized water.

-

Evaporation: The saturated solution is placed in a rotary evaporator (e.g., RE-2000A) to evaporate a portion of the water, forming a hot saturated solution at 120 °C.

-

Recrystallization: The hot saturated solution is transferred to a recrystallization condensation reactor. The solution is stirred and cooled to 5 °C for 3 hours to induce recrystallization.

-

Reduction: 60 g of the recrystallized this compound particles are placed in a high-temperature vacuum sintering furnace.

-

Heating and Hydrogen Flow: The furnace is heated at a rate of 10 °C/min to the desired reduction temperature (e.g., 700 °C) under a hydrogen flow of 500 mL/min.

-

Isothermal Reduction: The temperature is maintained for 3 hours to ensure complete reduction.

-

Cooling and Collection: The furnace is cooled down, and the resulting rhenium powder is collected.

Reaction Pathway and Experimental Workflow

The hydrogen reduction of this compound involves a series of chemical transformations. The following diagrams illustrate the key reaction steps and the overall experimental workflow.

Caption: Reaction pathway for the hydrogen reduction of this compound.

Caption: Experimental workflow for rhenium powder production.

This compound as a Catalyst Precursor

This compound serves as a versatile precursor for the synthesis of various rhenium-based catalysts.[1] These catalysts are employed in a range of organic reactions, including deoxydehydration and epoxidation.

Deoxydehydration (DODH) of Diols

Simple ammonium and pyridinium perrhenate salts have been evaluated as catalysts for the deoxydehydration (DODH) of diols to produce alkenes.[3] Pyridinium perrhenates, in particular, have shown effectiveness at lower temperatures compared to previously reported catalysts.[3] The catalytic activity is influenced by the nature of the cation, which plays a role in the reaction mechanism.[3]

The proposed mechanism involves the reduction of rhenium by a phosphine before the condensation of the diol, with proton shuttling between the ion pair being a key feature.[3]

Caption: Conceptual overview of the DODH reaction catalyzed by perrhenate salts.

Epoxidation of Olefins

N-alkyl this compound salts have been investigated as catalysts for the epoxidation of olefins under mild conditions.[4] These catalysts, often in the form of organic-phase supramolecular ion pairs, can facilitate the epoxidation of alkenes using aqueous hydrogen peroxide under biphasic conditions.[5]

Adsorption and Ion Exchange in Catalyst Synthesis

The synthesis of supported rhenium catalysts often involves the adsorption of perrhenate ions onto a support material. The mechanism of adsorption can vary depending on the conditions, such as pH. For instance, in the adsorption of perrhenate on titania, two proposed mechanisms are:

-

Anion exchange: Perrhenate ions exchange with nitrate ions on the titania surface.[6]

-

Adsorption onto a positively charged surface: The titania surface becomes positively charged by pre-adsorbed ammonium ions, facilitating the adsorption of perrhenate anions.[6]

The purification of this compound itself often utilizes ion exchange and solvent extraction techniques, which rely on the electrostatic interactions between the perrhenate anion (ReO₄⁻) and cationic extractants or resins.[7]

References

- 1. This compound | High-Purity Reagent Supplier [benchchem.com]

- 2. Reaction Mechanism and Process Control of Hydrogen Reduction of this compound [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic epoxidation by perrhenate through the formation of organic-phase supramolecular ion pairs - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Ammonium Perrhenate (CAS 13598-65-7): A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Ammonium perrhenate (APR), with the chemical formula NH₄ReO₄, is a white, crystalline salt that serves as a crucial precursor in a multitude of advanced research and industrial applications. Its high purity and solubility in water make it an ideal starting material for the synthesis of rhenium metal, its alloys, and a variety of rhenium-based compounds. This technical guide provides an in-depth overview of the core research applications of this compound, focusing on its role in catalysis, materials science, and the burgeoning field of radiopharmaceuticals.

Precursor for High-Performance Materials

This compound is the primary source for the production of high-purity rhenium metal powder and pellets.[1] Rhenium is a refractory metal with one of the highest melting points of all elements, making it a critical component in high-temperature superalloys.[2] These superalloys are indispensable in the aerospace industry for manufacturing turbine blades and other components of jet engines that operate under extreme conditions.[2]

Production of Rhenium Metal Powder

The most common method for producing rhenium metal from this compound is through hydrogen reduction at elevated temperatures.[3] The process involves the thermal decomposition of APR followed by the reduction of the resulting rhenium oxides.

-

Material Preparation: High-purity this compound powder is used as the starting material.

-

Reduction Setup: The APR powder is placed in a tube furnace equipped with a controlled hydrogen gas flow.

-

Two-Stage Reduction:

-

Stage 1 (Low Temperature): The furnace temperature is raised to 350-400°C. In this stage, APR decomposes and is partially reduced to rhenium dioxide (ReO₂).

-

Stage 2 (High Temperature): The temperature is further increased to 800-1000°C to achieve complete reduction to metallic rhenium powder.

-

-

Cooling and Passivation: The resulting rhenium powder is cooled under an inert atmosphere to prevent re-oxidation.

Table 1: Physical and Mechanical Properties of Rhenium and Tungsten-Rhenium Alloys

| Property | Rhenium (Re) | W-3%Re Alloy | W-25%Re Alloy |

| Density | 21.02 g/cm³ | 19.6 g/cm³ | 19.7 g/cm³ |

| Melting Point | 3186 °C | ~3100 °C | 3050 °C |

| Tensile Strength, Ultimate | - | 1380 - 2208 MPa | 1370 MPa |

| Elongation at Break | - | 10% | 20% |

| Modulus of Elasticity | 463 GPa | 405 GPa | 430 GPa |

Rhenium in Superalloys

The addition of rhenium to nickel-based superalloys significantly improves their high-temperature strength, creep resistance, and fatigue life.[2] These enhanced properties are critical for the performance and durability of gas turbine engines in aircraft and power generation.[2]

Catalysis

This compound is a key precursor for the synthesis of various rhenium-based catalysts used in the petrochemical industry and organic synthesis.[4] The high purity of APR is crucial for catalyst performance, as impurities can poison the catalyst and reduce its efficiency.[1]

Platinum-Rhenium Catalysts for Naphtha Reforming

Bimetallic platinum-rhenium catalysts supported on alumina (Pt-Re/Al₂O₃) are widely used in the catalytic reforming of naphtha to produce high-octane gasoline.[5][6] Rhenium plays a crucial role in improving the stability and selectivity of the platinum catalyst by reducing coke formation.

-

Support Preparation: γ-Alumina (γ-Al₂O₃) is used as the support material.

-

Impregnation: The alumina support is impregnated with an aqueous solution containing chloroplatinic acid (H₂PtCl₆) and this compound. The concentrations are adjusted to achieve the desired metal loading.

-

Drying: The impregnated support is dried in an oven at 100-120°C to remove water.

-

Calcination: The dried material is calcined in air at a high temperature (e.g., 500°C) to decompose the precursors and disperse the metal oxides on the support.

-

Reduction: The calcined catalyst is reduced in a stream of hydrogen at an elevated temperature (e.g., 400-500°C) to convert the metal oxides to their metallic form.

Table 2: Performance of Pt-Re-Ge/Al₂O₃ Catalysts in n-Heptane Reforming

| Catalyst (Ge wt%) | Impregnation Medium | n-Heptane Conversion (%) | Toluene Selectivity (%) |

| 0 (Pt-Re) | - | 75.2 | 58.1 |

| 0.1 | H₂O | 80.1 | 62.3 |

| 0.3 | H₂O | 78.5 | 61.5 |

| 0.1 | HCl | 72.3 | 55.4 |

| 0.1 | NH₃ | 68.9 | 59.2 |

Data adapted from a study on Pt-Re-Ge catalysts, illustrating the impact of promoters and preparation conditions on catalytic performance.[5][6]

Catalysts for Organic Synthesis

Rhenium compounds derived from this compound are effective catalysts for a range of organic transformations, including olefin epoxidation and alcohol oxidation.[7][8] For instance, perrhenate-based catalysts, in combination with hydrogen peroxide, can selectively convert alkenes to epoxides.[9]

Electronics and Advanced Materials

This compound serves as a precursor for the synthesis of two-dimensional (2D) materials like rhenium disulfide (ReS₂), which exhibits interesting electronic and optoelectronic properties.

Synthesis of Rhenium Disulfide (ReS₂)

ReS₂ can be synthesized through the direct sulfidation of this compound. This method offers a scalable approach to producing this 2D material for applications in field-effect transistors (FETs), sensors, and energy storage devices.

Drug Development and Radiopharmaceuticals

A significant application of rhenium, derived from this compound, is in the field of nuclear medicine. The radioisotope Rhenium-188 (¹⁸⁸Re) is a beta-emitter with therapeutic applications in oncology.[10] this compound can be used as a starting material in the synthesis of ¹⁸⁸Re-labeled radiopharmaceuticals.

Synthesis of ¹⁸⁸Re-HEDP for Bone Pain Palliation

¹⁸⁸Re-labeled 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) is a radiopharmaceutical used for palliating pain from bone metastases. The synthesis involves the reduction of perrhenate (ReO₄⁻) and chelation with HEDP.

-

Precursor Preparation: A solution of ¹⁸⁸Re-perrhenate is obtained from a ¹⁸⁸W/¹⁸⁸Re generator. A small amount of non-radioactive this compound can be added as a carrier.

-

Kit Formulation: A lyophilized kit containing HEDP, a reducing agent (e.g., stannous chloride), and a stabilizer (e.g., gentisic acid) is used.

-

Radiolabeling: The ¹⁸⁸Re-perrhenate solution is added to the HEDP kit.

-

Heating: The mixture is heated in a water bath at 100°C for a specified time (e.g., 15 minutes) to facilitate the complexation.

-

Quality Control: The radiochemical purity of the final ¹⁸⁸Re-HEDP complex is determined using techniques like thin-layer chromatography (TLC).

Visualizing Key Processes

To further elucidate the transformations and applications of this compound, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

References

- 1. aemmetal.com [aemmetal.com]

- 2. refractorymetal.org [refractorymetal.org]

- 3. Rhenium - Wikipedia [en.wikipedia.org]

- 4. This compound | High-Purity Reagent Supplier [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ecofriendly metal-free olefins epoxidation and alcohol oxidation by in situ generated poly(peroxybenzoic acid) as a heterogeneous recyclable catalyst under mild conditions: an in-depth mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic epoxidation by perrhenate through the formation of organic-phase supramolecular ion pairs - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Investigating the Magnetic Properties of Ammonium Perrhenate: A Technical Guide

Introduction

Ammonium perrhenate (NH₄ReO₄) is a white, crystalline solid that serves as a primary commercial source for rhenium metal and its compounds, finding applications in catalysis and high-temperature superalloys.[1][2] While the chemical and structural properties of this compound have been well-characterized, its magnetic properties are not extensively reported in experimental literature. This is because the underlying electronic structure of the perrhenate ion (ReO₄⁻) dictates its magnetic behavior, which is predicted to be diamagnetic.

This technical guide provides a comprehensive overview of the theoretical basis for the magnetic properties of this compound, alongside detailed, generalized experimental protocols for their verification and characterization. This document is intended for researchers and scientists in the fields of materials science, chemistry, and drug development who may need to understand or confirm the magnetic behavior of this compound.

Theoretical Background: The Diamagnetic Nature of this compound

The magnetic properties of a material are fundamentally determined by the electron configuration of its constituent atoms and ions. In this compound, the rhenium atom exists in the perrhenate anion (ReO₄⁻). The oxidation state of rhenium in this anion is +7.[3]

A neutral rhenium atom has an electron configuration of [Xe] 4f¹⁴ 5d⁵ 6s². To achieve a +7 oxidation state, the rhenium atom loses all seven of its valence electrons (five from the 5d orbital and two from the 6s orbital). This results in a d⁰ electron configuration, meaning there are no unpaired electrons in the d-orbitals of the Re(VII) ion.[3]

Materials that lack unpaired electrons do not possess a permanent magnetic moment. When placed in an external magnetic field, they exhibit a very weak repulsive force. This phenomenon is known as diamagnetism.[4] Therefore, pure this compound is expected to be a diamagnetic material.

The logical relationship between the electronic configuration and the resulting magnetic property is illustrated in the diagram below.

Caption: Logical flow from chemical composition to magnetic property.

Data Presentation: Expected Magnetic Properties

For a pure, diamagnetic material like this compound, there are no temperature-dependent magnetic transitions or ordering phenomena to report. The expected magnetic characteristics are summarized in the table below.

| Magnetic Property | Expected Value/Behavior for this compound | Description |

| Magnetic Susceptibility (χ) | Small and negative | The material is weakly repelled by an external magnetic field. |

| Temperature Dependence | Largely independent of temperature | The weak diamagnetic response does not significantly change with temperature. |

| Field Dependence | Linear and negative response | The induced magnetization is directly proportional to the applied magnetic field strength and opposes it. |

| Permanent Magnetic Moment | Zero | In the absence of an external magnetic field, there is no net magnetic moment. |

| Magnetic Ordering | None | The material does not exhibit ferromagnetic, antiferromagnetic, or ferrimagnetic ordering. |

Experimental Protocols

To experimentally verify the diamagnetic nature of this compound, magnetic susceptibility measurements are required. The primary technique for such a measurement is SQUID (Superconducting Quantum Interference Device) magnetometry, which offers high sensitivity.

Protocol 1: Magnetic Susceptibility Measurement using SQUID Magnetometry

Objective: To measure the magnetic moment of an this compound powder sample as a function of applied magnetic field and temperature to determine its magnetic susceptibility.

Materials and Equipment:

-

This compound powder (high purity)

-

SQUID Magnetometer (e.g., Quantum Design MPMS)

-

Gelatin capsule or other sample holder with known diamagnetic contribution

-

Microbalance

-

Non-magnetic tools (e.g., plastic tweezers)

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of dry this compound powder.

-

Carefully pack the powder into a pre-weighed gelatin capsule. Ensure the powder is packed tightly to minimize vibrations.

-

Record the exact mass of the sample.

-

-

Sample Mounting:

-

Mount the gelatin capsule into the sample holder (typically a clear plastic straw) provided with the SQUID magnetometer.

-

Fix the sample in place using a small amount of quartz wool or other suitable material to prevent movement during measurement.

-

Attach the holder to the SQUID sample rod.

-

-

Measurement of Magnetization versus Field (M-H Curve):

-

Center the sample within the SQUID's superconducting detection coils.

-

Set the temperature to a constant value, typically room temperature (e.g., 300 K).

-

Apply a magnetic field and sweep it through a range, for example, from -10,000 Oe to +10,000 Oe.

-

Record the magnetic moment (M) at each field step.

-

The resulting M-H plot should be a straight line with a negative slope, characteristic of a diamagnetic material.

-

-

Measurement of Magnetization versus Temperature (M-T Curve):

-

Apply a constant, relatively high magnetic field (e.g., 10,000 Oe).

-

Cool the sample down to the lowest accessible temperature (e.g., 2 K).

-

Measure the magnetic moment as the temperature is slowly swept upwards from 2 K to 300 K. This is the Zero-Field-Cooled (ZFC) measurement.

-

Cool the sample again to 2 K in the presence of the same magnetic field.

-

Measure the magnetic moment as the temperature is swept upwards again. This is the Field-Cooled (FC) measurement.

-

For a pure diamagnetic sample, the ZFC and FC curves should be identical, showing a small, negative, and nearly constant magnetic moment across the temperature range.

-

-

Data Analysis:

-

Correct the raw data by subtracting the magnetic contribution of the sample holder (gelatin capsule), which should be measured separately under the same conditions.

-

Calculate the magnetic susceptibility (χ) from the slope of the M-H curve (χ = dM/dH).

-

Calculate the molar susceptibility (χₘ) using the formula: χₘ = (χ * Molar Mass) / density

-

The value of χₘ should be small and negative.

-

Protocol 2: Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons.[5]

Applicability to this compound: For a pure, crystalline sample of this compound, no EPR signal is expected. This is because the Re(VII) ion has a d⁰ configuration with no unpaired electrons. The absence of an EPR signal would serve as strong evidence for the diamagnetic nature of the material.

However, EPR is an extremely sensitive technique for detecting paramagnetic impurities. If the this compound sample contains trace amounts of transition metal ions with unpaired electrons (e.g., from the synthesis process), EPR would be able to detect them. Therefore, EPR can be a powerful tool for assessing the magnetic purity of the sample.

Experimental and Data Analysis Workflow

The general workflow for characterizing the magnetic properties of a solid-state compound like this compound is depicted in the following diagram.

Caption: Workflow for magnetic characterization.

Based on fundamental principles of electronic structure, this compound (NH₄ReO₄) is expected to be a diamagnetic material. The Re(VII) center in the perrhenate anion has a d⁰ electron configuration, resulting in the absence of unpaired electrons and thus no permanent magnetic moment. While direct experimental reports on its magnetic properties are scarce, this is consistent with its predicted diamagnetic nature, as such materials typically do not exhibit complex magnetic phenomena that warrant extensive investigation.

The experimental protocols provided in this guide for SQUID magnetometry offer a clear path for the empirical verification of this diamagnetism. Furthermore, the use of EPR spectroscopy can serve as a sensitive probe for paramagnetic impurities. This guide provides the necessary theoretical foundation and practical frameworks for any researcher, scientist, or drug development professional needing to understand and characterize the magnetic properties of this compound.

References

Methodological & Application

Application Notes and Protocols: Hydrogen Reduction of Ammonium Perrhenate for Rhenium Powder Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the production of rhenium powder via the hydrogen reduction of ammonium perrhenate (NH₄ReO₄). This method is the predominant industrial process for producing high-purity rhenium powder, a critical material in high-temperature superalloys, catalysts, and specialty electronic components.

Introduction

Rhenium (Re) is a rare, refractory metal with a high melting point (3180 °C), excellent high-temperature strength, and good catalytic properties.[1][2] The production of high-quality rhenium powder is the foundational step for manufacturing dense rhenium products through powder metallurgy techniques.[3] The hydrogen reduction of this compound (APR) is a widely used and cost-effective method for this purpose, characterized by a relatively simple process flow.[4][5]

The overall chemical reaction for the hydrogen reduction of this compound is:

2NH₄ReO₄ + 7H₂ → 2Re + 8H₂O + 2NH₃ [6][7]

The process, however, is more complex than this single equation suggests. It involves the thermal decomposition of APR into various rhenium oxides (such as Re₂O₇, ReO₃, and ReO₂) which are subsequently reduced by hydrogen to metallic rhenium.[4] A key challenge in this process is controlling the particle size and morphology of the final rhenium powder, which significantly impacts the density and mechanical properties of the sintered rhenium products.[4][8]

Experimental Overview and Key Parameters

The hydrogen reduction of APR is typically carried out in a tube furnace with a controlled hydrogen atmosphere. The process can be performed in a single or two-stage heating process. The key experimental parameters that influence the characteristics of the resulting rhenium powder include reduction temperature, time, hydrogen flow rate, and the particle size of the initial this compound.

A disproportionation reaction of ReO₃ to Re₂O₇ and ReO₂ can occur, which may impede the complete reduction to metallic rhenium at lower temperatures.[4] Increasing the reduction temperature and using smaller APR particles can help to mitigate the effects of this disproportionation and increase the reduction rate.[4][8]

Quantitative Data Summary

The following tables summarize key quantitative data gathered from various studies on the hydrogen reduction of this compound.

Table 1: Influence of Reduction Temperature on Rhenium Valence State [4]

| Reduction Temperature (°C) | Re(VII) (%) | Re(VI) (%) | Re(IV) (%) | Re(0) (%) |

| 300 | 25.3 | 28.1 | 46.6 | 0 |

| 400 | 0 | 15.2 | 70.2 | 14.6 |

| 500 | 0 | 0 | 45.8 | 54.2 |

| 600 | 0 | 0 | 12.5 | 87.5 |

| 700 | 0 | 0 | 0 | 100 |

Table 2: Physical Properties of Rhenium Powder and Sintered Ingot [4]

| Parameter | Value |

| Initial APR Particle Size (D₅₀) | 19.74 µm |

| Resulting Re Powder Specific Surface Area | 163.70 m²/kg |

| Density of Pressed Rhenium Ingot | 20.106 g/cm³ |

| Theoretical Density of Rhenium | 21.04 g/cm³ |

| Achieved Density Percentage | 95.56% |

Experimental Protocols

This section provides detailed protocols for the single-stage and two-stage hydrogen reduction of this compound.

Materials and Equipment

-

This compound (NH₄ReO₄): High purity (e.g., 99.99%).

-

Hydrogen (H₂): High purity, dry.

-

Inert Gas (Argon or Nitrogen): For purging.

-

Tube Furnace: Capable of reaching at least 1000°C with programmable temperature control.

-

Reaction Tube: Quartz or alumina.

-

Sample Boats: Molybdenum or molybdenum-nickel alloy.[8]

-

Gas Flow Control System: Mass flow controllers for precise regulation of hydrogen and inert gas.

-

Exhaust System: To safely vent ammonia and water vapor.

-

Characterization Equipment:

-

X-ray Diffractometer (XRD) for phase identification.

-

Scanning Electron Microscope (SEM) for morphology analysis.

-

Laser Particle Size Analyzer for particle size distribution.

-

X-ray Photoelectron Spectrometer (XPS) for surface chemistry analysis.

-

Protocol 1: Single-Stage Low-Temperature Reduction

This protocol is designed to produce fine-grained rhenium powder.[9]

-

Preparation: Place a thin layer (6-8 mm) of this compound powder into a molybdenum boat.[9]

-

Loading: Position the boat in the center of the tube furnace.

-

Purging: Purge the furnace tube with an inert gas (argon) to remove any oxygen.

-

Heating and Initial Decomposition: While continuing the argon purge, heat the furnace to 200°C. This will initiate the decomposition of the this compound.[9]

-

Introduction of Hydrogen: Once the furnace reaches 200°C and decomposition has started, switch the gas flow from argon to dry hydrogen.

-

Reduction: Increase the furnace temperature to 300-330°C and hold for a specified duration (e.g., 1-2 hours).[9] The boat can be moved continuously through the hot zone in an industrial setup.

-

Cooling: After the reduction is complete, cool the furnace to room temperature under a hydrogen atmosphere.

-

Passivation: Once at room temperature, switch the atmosphere back to an inert gas to passivate the surface of the freshly produced rhenium powder before removal.

-

Unloading: Carefully remove the boat containing the rhenium powder.

-

Characterization: Analyze the powder using XRD, SEM, and a particle size analyzer to determine its purity, morphology, and particle size distribution.

Protocol 2: Two-Stage High-Temperature Reduction

This is a more traditional industrial process.[3]

-

Preparation and Loading: Follow steps 1 and 2 from Protocol 1.

-

Purging: Purge the furnace with an inert gas.

-

First Stage Reduction: Introduce hydrogen and heat the furnace to 350-370°C.[9] This stage primarily reduces the this compound to rhenium dioxide (ReO₂). Hold for 1-2 hours.

-

Second Stage Reduction: Increase the temperature to 950-970°C to achieve complete reduction to metallic rhenium.[9] Hold for an additional 1-2 hours.

-

Cooling and Passivation: Follow steps 7 and 8 from Protocol 1.

-

Unloading and Characterization: Follow steps 9 and 10 from Protocol 1.

Visualized Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow and the chemical pathways involved in the hydrogen reduction of this compound.

Caption: Experimental workflow for rhenium powder production.

Caption: Reaction pathway for APR reduction.

Safety Precautions

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the experimental setup is in a well-ventilated area, preferably within a fume hood. Use a hydrogen leak detector.

-

High Temperatures: The furnace operates at very high temperatures, posing a burn risk. Use appropriate personal protective equipment (PPE), including thermal gloves.

-

Ammonia Gas: Ammonia is released as a byproduct and is toxic and corrosive. The exhaust from the furnace must be properly vented.

-

Fine Powders: The resulting rhenium powder is fine and can be an inhalation hazard. Handle the powder in a glove box or a well-ventilated area and wear a dust mask.

References

- 1. heegermaterials.com [heegermaterials.com]

- 2. Rhenium powders | Höganäs [hoganas.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. RU2511549C1 - Method for obtaining metallic rhenium by reduction of this compound - Google Patents [patents.google.com]

Application Notes and Protocols for Rhenium Catalyst Preparation from Ammonium Perrhenate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of various rhenium (Re) catalysts, a critical component in numerous chemical transformations including hydrogenation, dehydrogenation, and reforming reactions.[1] The protocols outlined below utilize ammonium perrhenate (NH₄ReO₄), a common and water-soluble precursor, for the synthesis of unsupported rhenium powder, supported monometallic rhenium catalysts, and bimetallic rhenium catalysts.[2][3]

Preparation of Unsupported Rhenium Powder via Hydrogen Reduction

Unsupported rhenium powder is a fundamental catalytic material produced through the direct hydrogen reduction of this compound.[4][5] The physical properties of the final rhenium powder, such as particle size and density, are significantly influenced by the characteristics of the this compound precursor and the reduction conditions.

Experimental Protocol:

A two-stage reduction process is commonly employed to ensure complete conversion and control over the powder's morphology.

Materials:

-

This compound (NH₄ReO₄), high purity (99.99%)

-

High-purity hydrogen gas (H₂)

-

Inert gas (e.g., Argon or Nitrogen)

-

Quartz or refractory metal boat

-

Tube furnace with temperature and gas flow control

Procedure:

-

Place a known quantity of this compound powder in a quartz or molybdenum boat, forming a thin layer (e.g., 6-8 mm).

-

Position the boat in the center of the tube furnace.

-

Purge the furnace with an inert gas, such as argon, while heating to 200°C to initiate the decomposition of this compound.[6]

-

Once the decomposition begins, switch the gas flow from argon to hydrogen.

-

First Stage Reduction: Increase the temperature to 350-370°C. At this stage, the this compound is reduced to rhenium dioxide (ReO₂).[6]

-

Second Stage Reduction: Raise the temperature to 950-970°C to achieve the final reduction to metallic rhenium.[6]

-

Maintain the final temperature for a specified duration (e.g., 1-3 hours) under a continuous hydrogen flow.[6][7]

-

After the reduction is complete, cool the furnace to room temperature under an inert gas atmosphere to prevent re-oxidation of the fine rhenium powder.

-

Carefully remove the boat containing the metallic rhenium powder.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Precursor | This compound (recrystallized) | [7] |

| Reduction Temperature | 700°C | [7] |

| Reduction Time | 3 hours | [7] |

| Hydrogen Flow Rate | 500 mL/min | [7] |

| Heating Rate | 10°C/min | [7] |

| Resulting Re Powder D₅₀ | 19.74 µm | [7] |

| Resulting Re Ingot Density | 20.106 g/cm³ | [7] |

| Parameter | Value | Reference |

| Precursor | This compound | [6] |

| Reduction Temperature | 300-330°C (single stage) | [6] |

| Resulting Re Powder Grain Size | 2-3 µm | [6] |

Experimental Workflow:

Caption: Workflow for Unsupported Rhenium Powder Preparation.

Preparation of Supported Rhenium Catalysts (Re/Al₂O₃)

Supported rhenium catalysts are widely used in various industrial processes. The support material, typically a high-surface-area oxide like gamma-alumina (γ-Al₂O₃), plays a crucial role in dispersing the active metal and influencing the overall catalytic performance. Incipient wetness impregnation is a common method for preparing these catalysts.[8]

Experimental Protocol:

Materials:

-

This compound (NH₄ReO₄)

-

Gamma-alumina (γ-Al₂O₃) support (e.g., pellets or powder)

-

Deionized water

-

Drying oven

-

Calcination furnace

-

Reduction furnace (as in Protocol 1)

Procedure:

-

Determine Pore Volume: Accurately determine the pore volume of the γ-Al₂O₃ support. This is the total volume of liquid that the support can absorb.

-

Prepare Impregnation Solution: Dissolve a calculated amount of this compound in a volume of deionized water equal to the pore volume of the support. The amount of precursor is determined by the desired rhenium loading on the catalyst.

-

Impregnation: Gradually add the this compound solution to the γ-Al₂O₃ support with constant mixing to ensure uniform distribution. The support should appear damp but with no excess liquid.

-

Drying: Dry the impregnated support in an oven, typically at 110-120°C for several hours (e.g., 12 hours), to remove the water.

-

Calcination: Calcine the dried material in a furnace under a flow of dry air or oxygen. The temperature is ramped up to a specific value (e.g., 550°C) and held for a few hours (e.g., 3 hours).[9] Calcination decomposes the this compound to rhenium oxides.

-

Reduction: Reduce the calcined catalyst in a tube furnace under a flow of hydrogen. The reduction temperature is critical and can influence the final state of the rhenium species. A common reduction temperature is around 500°C.

-

Passivation (Optional but Recommended): After reduction and cooling under an inert atmosphere, the catalyst can be passivated by introducing a very low concentration of oxygen in an inert gas stream to form a protective oxide layer on the surface of the rhenium nanoparticles, preventing bulk oxidation upon exposure to air.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Support | γ-Al₂O₃ | [9] |

| Rhenium Precursor | This compound | [10] |

| Impregnation Method | Incipient Wetness | [8][9] |

| Drying Temperature | 110°C | [9] |

| Drying Time | 12 hours | [9] |

| Calcination Temperature | 550°C | [9] |

| Calcination Time | 3 hours | [9] |

| Reduction Temperature | 823 K (550°C) | [10] |

| Reduction Time | 2 hours | [10] |

Experimental Workflow:

Caption: Workflow for Supported Re/Al₂O₃ Catalyst Preparation.

Preparation of Supported Bimetallic Catalysts (e.g., Pd-Re/Al₂O₃)

Bimetallic catalysts often exhibit enhanced activity, selectivity, and stability compared to their monometallic counterparts due to synergistic effects between the two metals. The preparation method, particularly the sequence of metal addition, is crucial for controlling the structure of the bimetallic nanoparticles.

Experimental Protocol (Sequential Impregnation):

This protocol describes the preparation of a Pd-Re/Al₂O₃ catalyst where rhenium is deposited after palladium.

Materials:

-

This compound (NH₄ReO₄)

-

A palladium precursor (e.g., Palladium(II) nitrate, Pd(NO₃)₂)

-

Gamma-alumina (γ-Al₂O₃) support

-

Deionized water

-

Drying oven

-

Calcination and reduction furnaces

Procedure:

-

Preparation of Pd/Al₂O₃:

-

Prepare a Pd/Al₂O₃ catalyst using incipient wetness impregnation with a palladium nitrate solution, following steps 1-5 from Protocol 2.

-

-

Impregnation of Rhenium:

-

Take the calcined Pd/Al₂O₃ material.

-

Prepare an aqueous solution of this compound with a volume equal to the pore volume of the Pd/Al₂O₃.

-

Impregnate the Pd/Al₂O₃ with the this compound solution.

-

-

Drying: Dry the co-impregnated material in an oven at 110-120°C for several hours.

-

Calcination: Calcine the dried catalyst in air, for example at 550°C for 3 hours.

-

Reduction: Reduce the calcined bimetallic catalyst in a hydrogen flow at an appropriate temperature (e.g., 500°C) to form the bimetallic nanoparticles.

-

Passivation (Optional): Passivate the final catalyst as described in Protocol 2.

Note on Co-impregnation: An alternative to sequential impregnation is co-impregnation, where a mixed aqueous solution of both palladium nitrate and this compound is used to impregnate the alumina support in a single step.[9] The choice between sequential and co-impregnation can significantly affect the final catalyst structure and performance.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Support | γ-Al₂O₃ | [9] |

| Metal Precursors | Palladium Nitrate, this compound | [9] |

| Impregnation Method | Sequential or Co-impregnation | [9] |

| Drying Temperature | 110°C | [9] |

| Drying Time | 12 hours | [9] |

| Calcination Temperature | 550°C | [9] |

| Calcination Time | 3 hours | [9] |

Experimental Workflow:

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. This compound | Höganäs [hoganas.com]

- 3. mdpi.com [mdpi.com]

- 4. refractorymetal.org [refractorymetal.org]

- 5. researchgate.net [researchgate.net]

- 6. RU2511549C1 - Method for obtaining metallic rhenium by reduction of this compound - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Incipient wetness impregnation - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of Ammonium Perrhenate in Superalloy Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ammonium perrhenate as a precursor for rhenium (Re) in the synthesis of high-performance superalloys. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to elucidate the critical role of rhenium in enhancing the properties of these advanced materials, which are crucial in demanding applications such as aerospace and power generation.

Introduction: The Significance of Rhenium in Superalloys

Nickel-based superalloys are engineered to withstand extreme environments characterized by high temperatures, significant mechanical stress, and corrosive atmospheres. The addition of rhenium has been a pivotal development in the evolution of these materials, leading to successive generations of superalloys with vastly improved performance. Rhenium, with its high melting point (3180 °C) and excellent creep resistance, significantly enhances the high-temperature strength and durability of superalloys.[1][2] this compound (NH₄ReO₄) is the primary chemical precursor used to introduce high-purity rhenium into these alloys.[3][4]

The so-called "rhenium effect" is a multifaceted phenomenon that includes:

-

Solid Solution Strengthening: Rhenium atoms, with their large atomic radius, create lattice distortions in the nickel matrix, impeding dislocation movement.[5]

-

Slowing Diffusion: Rhenium is the slowest diffusing transition metal in nickel, which retards coarsening of the strengthening γ' phase at elevated temperatures.[6]

-

Interfacial Strengthening: Rhenium segregates to the γ/γ' phase interfaces, strengthening them and hindering the shearing of the γ' precipitates by dislocations.[7]

-

Dislocation Interaction: Rhenium facilitates the nucleation of dislocations and promotes the formation of sessile stair-rod dislocations, which act as further obstacles to dislocation motion.[8]

However, it is crucial to control the concentration of rhenium, as excessive amounts can lead to the formation of detrimental topologically close-packed (TCP) phases, which can compromise the alloy's mechanical properties.[7]

Quantitative Data: The Impact of Rhenium on Superalloy Properties